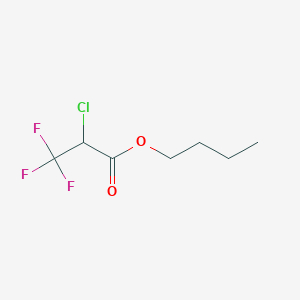
Butyl 2-Chloro-3,3,3-trifluoropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-Chloro-3,3,3-trifluoropropionate is an organofluorine compound with the molecular formula C7H10ClF3O2. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-Chloro-3,3,3-trifluoropropionate typically involves the esterification of 2-Chloro-3,3,3-trifluoropropionic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced safety and efficiency measures .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-Chloro-3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-Chloro-3,3,3-trifluoropropionic acid and butanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives like 2-Amino-3,3,3-trifluoropropionate.
Hydrolysis: Yields 2-Chloro-3,3,3-trifluoropropionic acid and butanol.
Reduction: Produces 2-Chloro-3,3,3-trifluoropropanol.
Applications De Recherche Scientifique
Butyl 2-Chloro-3,3,3-trifluoropropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Butyl 2-Chloro-3,3,3-trifluoropropionate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,3,3-Trifluoropropionate
- Ethyl 2-Chloro-3,3,3-trifluoropropionate
- Propyl 2-Chloro-3,3,3-trifluoropropionate
Uniqueness
Butyl 2-Chloro-3,3,3-trifluoropropionate is unique due to its specific combination of a butyl ester group and a trifluoromethyl group, which imparts distinct physicochemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and reactivity .
Propriétés
Formule moléculaire |
C7H10ClF3O2 |
|---|---|
Poids moléculaire |
218.60 g/mol |
Nom IUPAC |
butyl 2-chloro-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H10ClF3O2/c1-2-3-4-13-6(12)5(8)7(9,10)11/h5H,2-4H2,1H3 |
Clé InChI |
WINXGTCJXXTQOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
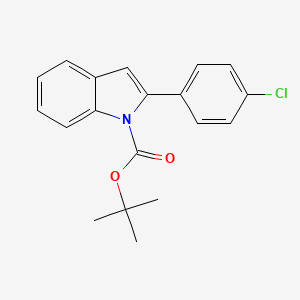
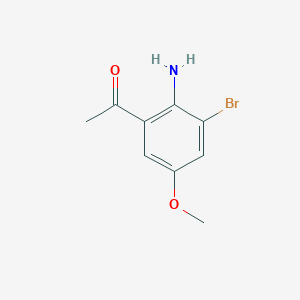
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
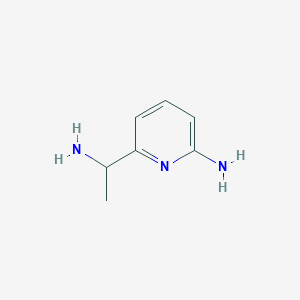
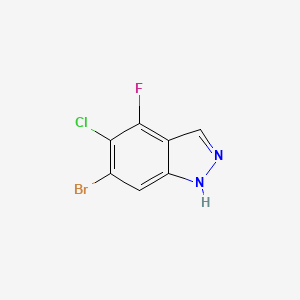

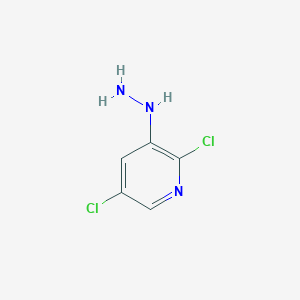
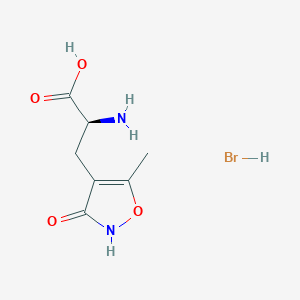
![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)

![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
